N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide
Description
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with 8,10-dimethyl groups, a sulfamoyl linker, and a 3-methylphenylpropionamide side chain. Its structural complexity necessitates advanced synthesis and analytical methods, such as Suzuki coupling (for aryl linkages) and NMR/LCMS for characterization .
Properties
IUPAC Name |
N-[4-[(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-5-24(29)26-17-8-11-23(16(3)13-17)34(31,32)27-18-7-10-21-19(14-18)25(30)28(4)20-12-15(2)6-9-22(20)33-21/h6-14,27H,5H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUDZXIUBANMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepin core structure with a sulfamoyl group and a propionamide moiety. Its molecular formula is , and it has a molecular weight of approximately 396.55 g/mol. The presence of the sulfamoyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Preliminary studies indicate that this compound may act through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases. This inhibition could lead to altered gene expression and reduced tumor growth.
- Neuroactive Properties : The dibenzodiazepine framework may confer neuroactive properties, potentially affecting neurotransmitter systems or neuroprotective pathways.
- Interaction with Biological Targets : Interaction studies using techniques such as molecular docking and surface plasmon resonance could elucidate how this compound binds to specific receptors or enzymes involved in disease processes.
Research Findings
Several studies have explored the biological activity of related compounds within the dibenzo[b,f][1,4]oxazepine family:
- Antitumor Activity : Research has demonstrated that structurally similar compounds exhibit significant antitumor activity by inducing apoptosis in cancer cells through HDAC inhibition.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, indicating potential applications in neurodegenerative diseases.
Case Studies
- In Vitro Studies : A study demonstrated that a related dibenzo[b,f][1,4]oxazepine compound effectively inhibited HDAC activity in cancer cell lines, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes.
- Animal Models : In vivo studies using animal models have shown that compounds similar to this compound can reduce tumor size and improve survival rates when administered alongside traditional chemotherapy agents.
Potential Applications
Given its biological activity, this compound may have several therapeutic applications:
| Application Area | Potential Benefits |
|---|---|
| Oncology | Inhibition of HDACs leading to reduced tumor growth |
| Neurology | Neuroprotective effects in neurodegenerative diseases |
| Anti-inflammatory | Modulation of inflammatory pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The dibenzo[b,f][1,4]oxazepine core is shared among several analogues, but substituent variations critically influence properties:
Key Observations :
- Sulfamoyl vs. Sulfonamide : The sulfamoyl group (–SO₂NH–) in the target and F732-0028 may enhance hydrogen-bonding capacity versus the sulfonamide (–SO₂NMe–) in , impacting solubility and target interaction .
- Side Chains : The propionamide in the target and F732-0028 could improve metabolic stability compared to the methylphenyl group in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
